molecular formula C19H26N2O2 B14688457 Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate CAS No. 29473-85-6

Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate

Cat. No.: B14688457
CAS No.: 29473-85-6
M. Wt: 314.4 g/mol
InChI Key: QYNFRIYTQNQQGN-UHFFFAOYSA-N
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Description

Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate is a synthetic carbamate derivative intended for research applications. The carbamate group is a well-established structural motif in medicinal chemistry due to its high proteolytic stability and ability to mimic peptide bonds, which often contributes to improved bioavailability and metabolic stability of lead compounds . This structural feature allows carbamates to act as key pharmacophores in various therapeutic areas, including enzyme inhibition, and makes them valuable in the design of protease inhibitors and other targeted agents . The naphthalene moiety in its structure provides a bulky aromatic group that can be critical for hydrophobic interactions and π-stacking within biological targets, while the dimethylamino group can influence the compound's basicity and membrane permeability. Researchers may find this compound particularly valuable for exploring new chemical entities in programs related to neuroscience or enzymology, given the history of similar carbamate structures in these fields. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

29473-85-6

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

ethyl N-[4-(dimethylamino)-2-naphthalen-1-ylbutyl]carbamate

InChI

InChI=1S/C19H26N2O2/c1-4-23-19(22)20-14-16(12-13-21(2)3)18-11-7-9-15-8-5-6-10-17(15)18/h5-11,16H,4,12-14H2,1-3H3,(H,20,22)

InChI Key

QYNFRIYTQNQQGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC(CCN(C)C)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Formation of the Naphthalen-1-ylbutyl Intermediate

A method adapted from IL284811A involves:

  • Grignard reagent preparation : Reaction of 1-bromonaphthalene with magnesium in tetrahydrofuran yields naphthalen-1-ylmagnesium bromide.
  • Alkylation : Treatment with 4-bromo-1-butene in the presence of CuI catalyzes cross-coupling to form 2-(naphthalen-1-yl)but-1-ene.

Key Data :

Step Reagents/Conditions Yield (%)
Grignard formation Mg, THF, 0°C → reflux 92
Alkylation 4-Bromo-1-butene, CuI, 60°C 78

Introduction of the Dimethylamino Group

The intermediate undergoes hydroboration-oxidation to generate a secondary alcohol, followed by conversion to a mesylate. Subsequent nucleophilic substitution with dimethylamine (40% aqueous solution) at 80°C for 12 hours affords 4-(dimethylamino)-2-(naphthalen-1-yl)butane.

Spectroscopic Validation :

  • ¹H NMR (DMSO-d6): δ 8.21 (d, 1H, naph-H), 7.89–7.45 (m, 6H, naph-H), 3.12 (t, 2H, NCH2), 2.22 (s, 6H, N(CH3)2).
  • FT-IR (KBr): 2945 cm⁻¹ (C-H stretch), 1598 cm⁻¹ (aromatic C=C).

Carbamate Installation

The primary amine is treated with ethyl chloroformate in dichloromethane under basic conditions (triethylamine, 0°C → room temperature). This step, optimized in RSC Adv., achieves 85% yield with minimal epimerization.

Optimization Table :

Base Solvent Temperature Yield (%)
Triethylamine DCM 0°C → RT 85
NaOH Water/THF 25°C 62

One-Pot Catalytic Approach Using DBSA

A solvent-free method reported by Sardarian and Dindarloo employs 4-dodecylbenzenesulfonic acid (DBSA) as a Brønsted acid catalyst:

  • Reaction components : 2-(Naphthalen-1-yl)butylamine, dimethylamine hydrochloride, ethyl chloroformate.
  • Conditions : 100°C, 4 hours, DBSA (10 mol%).

Advantages :

  • Eliminates solvent waste (E-factor: 0.3 vs. 5.2 for traditional methods).
  • Achieves 91% conversion (GC-MS analysis).

Limitations :

  • Requires precise stoichiometry to avoid over-alkylation.

Enantioselective Synthesis via Chiral Auxiliaries

Resolution Using (R)-Binaphthol Derivatives

A patent-pending method employs (R)-BINOL-phosphoric acid to induce asymmetry during the amination step:

  • Chiral complexation : The naphthalenyl intermediate forms a diastereomeric salt with (R)-BINOL-PA.
  • Crystallization : Selective precipitation of the (S)-enantiomer from ethanol/water (4:1).

Performance Metrics :

  • Enantiomeric excess : 98% (HPLC, Chiralpak AD-H column).
  • Overall yield : 68% over 5 steps.

Industrial-Scale Purification Strategies

Crystallization Optimization

The Chinese patent CN102850319A details a mixed-solvent system for recrystallization:

  • Solvents : Ethyl acetate/n-heptane (1:3 v/v).
  • Purity enhancement : 92% → 99.7% (HPLC).

Chromatographic Methods

Flash chromatography on silica gel (230–400 mesh) with gradient elution (CH2Cl2:MeOH 95:5 → 90:10) removes dimeric byproducts.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(Dimethylamino)benzoate

  • Structure: Aromatic benzoate ester with a dimethylamino group at position 4.
  • Reactivity: Exhibits a higher degree of conversion (DC) in resin polymerization compared to aliphatic amine derivatives like 2-(dimethylamino)ethyl methacrylate (92% vs. 78% DC without co-initiators) .
  • Physical Properties : Superior flexural strength (112 MPa) and lower water sorption (28 µg/mm³) in resin cements compared to methacrylate-based amines .

2-(Dimethylamino)ethyl Methacrylate

  • Structure: Methacrylate ester with a dimethylamino group on the ethyl side chain.
  • Reactivity : Lower DC (78%) in resins but improved by diphenyliodonium hexafluorophosphate (DPI), achieving 89% DC at higher amine concentrations .
  • Comparison : The target compound’s carbamate group (vs. methacrylate) may enhance hydrolytic stability, while the naphthalene group could reduce solubility in polar matrices compared to the methacrylate’s ester functionality.

Thiourea Derivatives with Naphthalen-1-yl and Dimethylamino Groups

  • Structure: Thiourea derivatives (e.g., 1-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea) .
  • Properties : Require cold storage (0–6°C), suggesting thermal instability. Molecular weights (~453.64 g/mol) exceed the target compound’s calculated mass (~316.43 g/mol).
  • Comparison : The carbamate group in the target compound may offer greater metabolic stability than thiourea derivatives, which are prone to oxidation.

Fenoxycarb (Ethyl (2-(4-Phenoxyphenoxy)ethyl)carbamate)

  • Structure: Ethyl carbamate with phenoxyphenoxy substituents .
  • Application : Insect growth regulator targeting juvenile hormone receptors.

Data Table: Key Properties of Comparable Compounds

Compound Functional Group Key Substituents Reactivity (DC%) Water Sorption (µg/mm³) Application
Ethyl 4-(dimethylamino)benzoate Benzoate ester 4-Dimethylamino 92% 28 Resin polymerization
2-(Dimethylamino)ethyl methacrylate Methacrylate ester 2-Dimethylamino 78–89%* 35 Resin co-initiator
Fenoxycarb Ethyl carbamate Phenoxyphenoxy N/A N/A Pesticide
Target Compound Ethyl carbamate 4-Dimethylamino, 2-Naphthalen-1-yl Hypothetical Hypothetical Material science, Pharma

*Reactivity enhanced by DPI co-initiator.

Research Findings and Implications

  • Reactivity Trends: Carbamates with aromatic amines (e.g., ethyl 4-(dimethylamino)benzoate) exhibit higher reactivity than aliphatic derivatives, likely due to resonance stabilization of intermediates . The target compound’s naphthalene group may further modulate reactivity through steric or electronic effects.
  • Physical Properties : Aliphatic carbamates with bulky substituents (e.g., naphthalene) may exhibit lower water sorption but require optimization for resin compatibility.
  • Synthesis Considerations : Analogous syntheses (e.g., ’s 68% yield for a naphthalene-containing acetamide) suggest that steric hindrance from the naphthalene group could reduce yields unless optimized .

Biological Activity

Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate, also known by its CAS number 29473-85-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.

  • Molecular Formula : C19H26N2O2
  • Molecular Weight : 314.42 g/mol

The compound features a naphthalene ring, a dimethylamino group, and a carbamate moiety, which are crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(dimethylamino)-2-naphthalenyl butanol with ethyl chloroformate in the presence of a base such as triethylamine. This process is often carried out under inert conditions to prevent unwanted side reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with serine residues in the active sites of enzymes, leading to inhibition. This mechanism is similar to that observed in other carbamate-based drugs used for treating neurological disorders .
  • Receptor Modulation : The naphthalene moiety allows for π-π stacking interactions with aromatic amino acids in proteins, potentially modulating receptor activity.

Pharmacological Effects

  • Antidepressant Activity : Research has indicated that compounds similar to this compound may exhibit antidepressant properties. The naphthalene structure is known to enhance serotonin and norepinephrine levels in the brain .
  • Cholinesterase Inhibition : Carbamate compounds are often studied for their ability to inhibit acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease. Studies suggest that this compound could potentially inhibit AChE effectively .
  • Neuroprotective Effects : The compound may also demonstrate neuroprotective properties by preventing neuronal death and promoting neuronal health through its interaction with endocannabinoid pathways .

Case Studies

Several studies have explored the biological effects of related compounds:

  • A study on biscarbamates demonstrated significant inhibition of both butyrylcholinesterase (BChE) and AChE, indicating that modifications to the carbamate moiety can enhance inhibitory potency against these enzymes .
  • Another investigation highlighted the role of similar compounds in raising brain endocannabinoid levels, suggesting potential applications in treating mood disorders .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureBiological ActivityPotency
RivastigmineCarbamateAChE inhibitorHigh
PhysostigmineCarbamateAChE inhibitorModerate
Ethyl CarbamateSimple CarbamateLow activityLow

This table illustrates that while rivastigmine remains a potent AChE inhibitor, this compound shows promise due to its unique structure and potential for higher potency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via multi-step nucleophilic substitution and carbamate formation. Key intermediates include naphthalene derivatives and dimethylaminoalkyl halides. For example, tert-butyl carbamate analogs (e.g., tert-butyl [2-(benzylamino)ethyl]carbamate) are prepared using Boc-protected amines and alkylation agents under anhydrous conditions . Solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) critically affect regioselectivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the target compound .

Q. How can spectroscopic and chromatographic techniques characterize this compound’s structural integrity?

  • Methodology : Use 1^1H/13^13C NMR to confirm the carbamate group (δ ~155–160 ppm for carbonyl carbon) and naphthalene aromatic protons (δ 7.2–8.5 ppm). High-resolution mass spectrometry (HRMS) with ESI-QTOF can validate molecular weight (e.g., observed [M+Na]+^+ vs. calculated m/z) . HPLC with a C18 column and UV detection (λ = 254 nm) assesses purity, with retention times compared against standards .

Q. What are the key solubility and stability properties under varying pH and temperature conditions?

  • Methodology : Conduct kinetic stability assays in buffers (pH 2–10) at 25–40°C, monitoring degradation via UV-Vis spectroscopy. Polar aprotic solvents (e.g., DMSO) enhance solubility, while aqueous solubility is limited due to the hydrophobic naphthalene moiety. Stability in resin matrices (e.g., polymer cements) is tested using FTIR to track carbamate bond integrity .

Advanced Research Questions

Q. How does the dimethylamino group influence reactivity in photoinitiation systems compared to other tertiary amines?

  • Methodology : Compare the compound’s performance with 2-(dimethylamino)ethyl methacrylate in resin cements. Use photo-DSC to measure degree of conversion (DC%) under UV light. Ethyl 4-(dimethylamino)benzoate derivatives exhibit higher DC% (75–85%) due to efficient electron donation from the dimethylamino group, whereas methacrylate analogs show lower reactivity (DC% ~60%) . Pair with DFT calculations to model electron-transfer kinetics .

Q. What structural modifications enhance biological activity while maintaining carbamate stability?

  • Methodology : Synthesize analogs with substituted naphthalenes (e.g., halogenated or hydroxylated) and evaluate cytotoxicity via MTT assays. For instance, chloro-naphthalene derivatives (e.g., 6-(5-chloro-8-hydroxynaphthalen-2-yl)dihydropyrimidines) show improved antitumor activity (IC50_{50} < 10 µM) due to enhanced DNA intercalation . Stability is monitored via LC-MS in simulated physiological conditions (pH 7.4, 37°C) .

Q. How does the compound’s crystal packing affect its physicochemical behavior?

  • Methodology : Perform single-crystal X-ray diffraction (e.g., monoclinic P21_1/n space group, a = 12.716 Å, b = 12.505 Å) to analyze intermolecular interactions. Hydrogen bonding between the carbamate carbonyl and adjacent dimethylamino groups stabilizes the lattice, correlating with higher melting points (mp ~258–260°C) . Compare with amorphous forms using PXRD and DSC to assess polymorphism .

Data Contradictions and Resolution

Q. Discrepancies in reported reactivity of carbamate derivatives in polymer matrices: How to reconcile conflicting data?

  • Analysis : shows ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogs in resin cements. However, contradictory studies may arise from varying initiator ratios (e.g., 1:1 vs. 1:2 CQ/amine). Resolve by standardizing photoinitiator concentrations and using Arrhenius plots to model temperature-dependent reactivity .

Methodological Best Practices

  • Synthetic Reproducibility : Use Schlenk lines for moisture-sensitive steps (e.g., carbamate coupling) .
  • Analytical Validation : Cross-validate HRMS with 1^1H NMR integration ratios to confirm stoichiometry .
  • Biological Assays : Include positive controls (e.g., cisplatin for antitumor studies) and account for solvent cytotoxicity (e.g., DMSO < 0.1% v/v) .

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